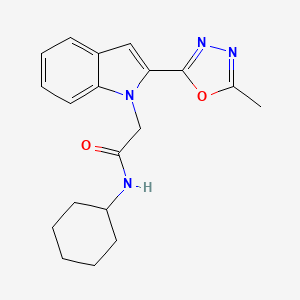

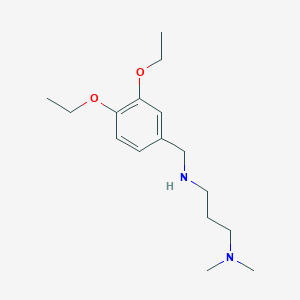

![molecular formula C20H19ClN4O4S B2490927 N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1206986-87-9](/img/structure/B2490927.png)

N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that yield products with potential biological activities. For example, Abu-Hashem et al. (2020) describe the synthesis of novel compounds derived from visnaginone and khellinone, indicating the variety of heterocyclic compounds that can be synthesized from specific key precursors through reactions such as nucleophilic addition and cyclization processes (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthetic strategies could be analogous to those required for the compound of interest, highlighting the complexity and specificity of synthesis pathways in organic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide" often involves intricate arrangements of atoms and bonds that determine their chemical behavior and biological activity. Studies such as those conducted by Mahesha et al. (2019) on closely related piperazine derivatives demonstrate the importance of molecular conformation and intermolecular interactions in defining the properties of these compounds (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).

Chemical Reactions and Properties

The reactivity of a compound like "this compound" is influenced by its functional groups. For instance, the presence of a piperazine ring, as explored by Mhaske et al. (2014), can engage in various chemical reactions, offering pathways to synthesize derivatives with enhanced or modified biological activities (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystallinity, are crucial for their practical applications. Studies on similar compounds provide insights into how molecular structure affects these properties, guiding the development of compounds with desirable physical characteristics.

Chemical Properties Analysis

The chemical properties of such a compound, including stability, reactivity, and the potential for interactions with biological molecules, are key areas of interest. The structure-affinity relationships, as investigated by Perrone et al. (2000), offer valuable insights into how modifications to the compound's structure can influence its binding affinity to specific receptors, indicating the compound's potential for targeted biological applications (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Properties

- N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide and its derivatives have been explored for their anti-inflammatory and analgesic properties. A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research highlights the potential of such compounds in medical applications related to inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

- Research conducted by Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives, including the aforementioned compound, and testing their antimicrobial activity. They found variable and modest activity against certain bacteria and fungi, suggesting the potential of these compounds in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).

Anti-Mycobacterial Chemotypes

- A study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, similar in structure to the compound , as a new anti-mycobacterial chemotype. This research demonstrated the effectiveness of these compounds against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Pancholia et al., 2016).

Antiviral and Antimicrobial Potentials

- Reddy et al. (2013) synthesized derivatives of piperazine, including those similar to the compound , and evaluated their antiviral and antimicrobial activities. Their findings indicated that certain derivatives showed promising antiviral and antimicrobial activities, expanding the scope of potential therapeutic applications for these compounds (Reddy et al., 2013).

Dopamine D(3) Receptor Ligands

- Leopoldo et al. (2002) conducted research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, structurally related to the compound . Their study aimed to identify compounds with affinity for dopamine D(3) receptors, which could have implications in developing treatments for neurological and psychiatric disorders (Leopoldo et al., 2002).

Antiproliferative and Anti-HIV Activities

- Al-Soud et al. (2010) synthesized N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and evaluated their antiproliferative and anti-HIV activities. Their findings suggest that some derivatives show significant effects on human tumor-derived cell lines, making them potential candidates for cancer treatment (Al-Soud et al., 2010).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4S/c1-27-15-5-3-13(21)18-17(15)23-20(30-18)25-8-6-24(7-9-25)19(26)22-12-2-4-14-16(10-12)29-11-28-14/h2-5,10H,6-9,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIPAFNPJBNPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

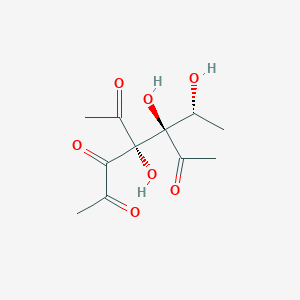

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

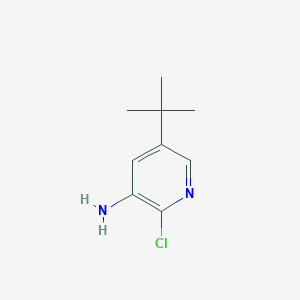

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

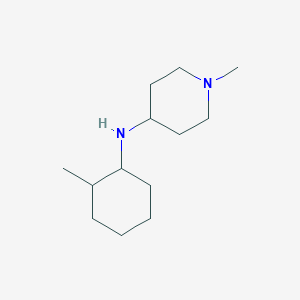

![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)

![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2490860.png)

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)